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(4-Amino-5-iodopyridin-3-yl)methanol

Cat. No.: B11863680
M. Wt: 250.04 g/mol
InChI Key: PLHPTJGXMVNHHX-UHFFFAOYSA-N
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Description

Contextualization of Substituted Pyridylmethanols in Organic Chemistry

The pyridine (B92270) ring is a fundamental N-heterocyclic scaffold that is pervasive in chemistry. Pyridine and its derivatives are among the most common structural units in pharmaceutical targets and approved drugs. nih.gov The inclusion of a methanol (B129727) (or hydroxymethyl) group on the pyridine ring, creating a pyridylmethanol, adds a crucial functional handle. This alcohol moiety can be readily oxidized to form an aldehyde or a carboxylic acid, transformed into a leaving group for nucleophilic substitution, or used to form ethers and esters. This versatility allows chemists to elaborate the structure in numerous ways.

In the broader context of organic synthesis, substituted pyridylmethanols serve as key intermediates for a wide array of molecular targets. Their utility is particularly pronounced in the synthesis of agrochemicals and pharmaceuticals, where the pyridine nucleus often plays a critical role in binding to biological targets. scispace.com The substitution pattern on the pyridine ring dictates the molecule's electronic properties, solubility, and steric profile, allowing for fine-tuning of its chemical and biological characteristics.

Significance of the (4-Amino-5-iodopyridin-3-yl)methanol Scaffold in Contemporary Chemical Synthesis

The significance of the this compound scaffold lies in the strategic combination of its three distinct functional groups, which can be manipulated with high selectivity.

The Aminopyridine Core : The 4-aminopyridine (B3432731) substructure is a "privileged scaffold" in medicinal chemistry. This motif is frequently found in molecules designed to interact with biological systems, particularly as inhibitors of enzymes like kinases. nih.govmdpi.com The amino group can act as a hydrogen bond donor and a site for further derivatization, such as acylation or alkylation, to modulate the molecule's properties.

The Iodo Substituent : The iodine atom at the 5-position is arguably the most synthetically valuable feature of the molecule. Aryl iodides are highly reactive partners in a multitude of transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. The carbon-iodine bond is weaker and more easily activated by catalysts like palladium compared to the corresponding carbon-bromine or carbon-chlorine bonds, often resulting in higher reaction yields and milder conditions. nih.gov This makes the iodo group an excellent anchor point for introducing new carbon-carbon or carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks.

The Methanol Group : As a primary alcohol, the hydroxymethyl group at the 3-position offers a site for straightforward chemical transformations. It can be oxidized to an aldehyde for use in reductive amination or Wittig reactions, or further to a carboxylic acid for amide bond formation. This functional handle provides an additional vector for diversification, allowing the scaffold to be linked to other molecular fragments or polymers.

This trifunctional arrangement allows for a modular and sequential synthetic strategy. A chemist can first utilize the highly reactive iodo group for a cross-coupling reaction and subsequently modify the amino or methanol groups, making this scaffold a powerful tool for building diverse chemical libraries.

Overview of Research Trajectories Involving this compound

Given its structural features, research involving this compound is primarily directed toward its application as an intermediate in the synthesis of high-value, complex molecules. The principal research trajectories are in medicinal chemistry, particularly in the discovery of novel therapeutics.

A major area of focus is the development of small molecule kinase inhibitors. ed.ac.ukacs.org Kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. acs.org Many approved kinase inhibitors contain a substituted pyridine or related heterocyclic core. mdpi.com The this compound scaffold is an ideal starting point for synthesizing such inhibitors. A typical research plan would involve a Suzuki or Stille coupling at the iodo-position to introduce a specific aryl or heteroaryl group, a key step in building the core of a kinase inhibitor. The amino and methanol groups can then be functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties. For instance, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, which can be synthesized from substituted aminopyridines, have shown potent activity as PIM-1 kinase inhibitors. nih.gov

Beyond kinase inhibitors, this scaffold is a valuable precursor for other biologically active compounds. The aminopyridine motif is present in drugs targeting a wide range of conditions. nih.gov The ability to easily introduce diverse substituents via the iodo group allows for the rapid exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Scope and Objectives of the Research Compendium on this compound

This article serves as a focused compendium on the chemical compound this compound. The objective is to provide a detailed and scientifically grounded overview of its role and potential in modern chemical research. The preceding sections have contextualized the parent class of substituted pyridylmethanols, analyzed the synthetic significance of the specific trifunctional scaffold, and outlined the primary research avenues in which this molecule is expected to be a valuable tool. The focus remains strictly on the chemical synthesis and research applications of the compound, providing a foundational understanding of its utility as a chemical building block.

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary strategic bond cleavages involve the carbon-iodine bond, the carbon-nitrogen bond of the amino group, and the bond connecting the hydroxymethyl group to the pyridine core.

A plausible retrosynthetic pathway commences with the disconnection of the iodo group, leading to the precursor (4-amino-pyridin-3-yl)methanol. This simplifies the target molecule and allows for the introduction of the iodine atom at a later stage, potentially through electrophilic iodination directed by the activating amino group.

Further disconnection of the hydroxymethyl group via a functional group interconversion (FGI) suggests a precursor such as 4-aminonicotinaldehyde or 4-aminonicotinic acid. These precursors can be transformed into the target hydroxymethyl group through reduction or esterification followed by reduction, respectively.

Classical Synthetic Routes to this compound

Classical synthetic approaches to this compound rely on well-established organic transformations, including stepwise functional group interconversions and directed ortho-metalation strategies.

Stepwise Functional Group Interconversions Leading to this compound

A linear synthetic sequence can be envisioned starting from a readily available pyridine derivative. One potential route begins with 4-chloronicotinic acid.

StepStarting MaterialReagents and ConditionsIntermediate/Product
14-Chloronicotinic acid1. SOCl₂, reflux; 2. NH₃(aq)4-Chloronicotinamide
24-ChloronicotinamideNH₃, high temperature and pressure4-Aminonicotinamide
34-AminonicotinamideI₂, NIS, or other iodinating agents4-Amino-5-iodonicotinamide
44-Amino-5-iodonicotinamideLiAlH₄, THFThis compound

This stepwise approach allows for the sequential introduction of the required functional groups. The initial amidation of 4-chloronicotinic acid, followed by nucleophilic aromatic substitution of the chloro group with ammonia (B1221849), yields 4-aminonicotinamide. Subsequent iodination at the C5 position is facilitated by the activating effect of the amino group. Finally, reduction of the amide functionality affords the target this compound.

Directed Ortho-Metalation Strategies for Pyridine Ring Functionalization in this compound Precursors

Directed ortho-metalation (DoM) offers a powerful method for the regioselective functionalization of the pyridine ring. wikipedia.org In this strategy, a directing group guides the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting lithiated species can then be trapped with an electrophile.

For the synthesis of precursors to this compound, a protected amino group can serve as an effective directing group. For instance, a pivaloyl-protected aminopyridine can be utilized.

StepStarting MaterialReagents and ConditionsIntermediate/Product
13-AminopyridinePivaloyl chloride, pyridineN-(pyridin-3-yl)pivalamide
2N-(pyridin-3-yl)pivalamides-BuLi, TMEDA, THF, -78 °C; then I₂N-(4-Iodopyridin-3-yl)pivalamide
3N-(4-Iodopyridin-3-yl)pivalamiden-BuLi, THF, -78 °C; then DMF3-(Pivaloylamino)-4-iodonicotinaldehyde
43-(Pivaloylamino)-4-iodonicotinaldehyde1. NaBH₄, MeOH; 2. Acidic or basic hydrolysisThis compound

In this sequence, the pivaloyl group directs lithiation to the C4 position, allowing for the introduction of the iodo group. A second DoM at the C2 position is less likely due to steric hindrance. Subsequent functionalization at the C3 position can be achieved after a protecting group swap, followed by reduction and deprotection to yield the final product.

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry offers a range of catalytic methods that can provide more efficient and atom-economical routes to complex molecules like this compound.

Transition-Metal Catalyzed Cross-Coupling Reactions in the Formation of the Pyridine Core of this compound

Transition-metal catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are powerful tools for the construction of substituted pyridines. These reactions can be employed to build the pyridine core with the desired substituents in a convergent manner.

A potential strategy involves the coupling of a suitably functionalized dihalopyridine with appropriate coupling partners.

ReactionDihalopyridineCoupling PartnerCatalyst/LigandProduct
Suzuki Coupling3,5-Dibromo-4-chloropyridine(4-methoxybenzyl)boronic acidPd(PPh₃)₄, Na₂CO₃3-Bromo-4-chloro-5-(4-methoxybenzyl)pyridine
Buchwald-Hartwig Amination3-Bromo-4-chloro-5-iodopyridineBenzophenone iminePd₂(dba)₃, BINAP, NaOtBu4-Amino-3-bromo-5-iodopyridine precursor

While not a direct synthesis of the target molecule, these cross-coupling reactions can be used to assemble a highly substituted pyridine core, which can then be further elaborated to this compound through functional group manipulations.

Directed C-H Functionalization for Stereoselective Synthesis of this compound Derivatives

Directed C-H functionalization has emerged as a highly attractive strategy for the direct introduction of functional groups onto a pre-existing molecular scaffold, avoiding the need for pre-functionalized starting materials. researchgate.net The amino and hydroxymethyl groups in a precursor to the target molecule can act as directing groups to guide the introduction of the iodo group at the C5 position.

For instance, a precursor like (4-aminopyridin-3-yl)methanol (B111802) could be subjected to a palladium-catalyzed C-H iodination reaction.

Starting MaterialReagents and ConditionsProduct
(4-Aminopyridin-3-yl)methanolPd(OAc)₂, N-iodosuccinimide (NIS), solventThis compound

This approach offers a more direct and potentially more efficient route to the final product by activating a specific C-H bond. The regioselectivity of the reaction would be controlled by the coordination of the palladium catalyst to the directing groups present on the pyridine ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7IN2O B11863680 (4-Amino-5-iodopyridin-3-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

IUPAC Name

(4-amino-5-iodopyridin-3-yl)methanol

InChI

InChI=1S/C6H7IN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2,(H2,8,9)

InChI Key

PLHPTJGXMVNHHX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)I)N)CO

Origin of Product

United States

4 Amino 5 Iodopyridin 3 Yl Methanol As a Key Synthetic Intermediate

Derivatization Strategies for the Amino Group of (4-Amino-5-iodopyridin-3-yl)methanol

The primary amino group at the 4-position of the pyridine (B92270) ring is a key nucleophilic center, readily participating in a variety of chemical transformations. These reactions allow for the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from this intermediate.

Acylation and Sulfonylation Reactions

The amino group of this compound can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are typically carried out using acylating or sulfonylating agents in the presence of a base.

Acylation involves the reaction with acyl halides, anhydrides, or carboxylic acids (often activated with coupling agents). For instance, reaction with acetic anhydride can yield N-(5-iodo-3-(hydroxymethyl)pyridin-4-yl)acetamide. This transformation is valuable for introducing alkyl or aryl carbonyl groups, which can modulate the electronic properties and steric bulk of the molecule.

Sulfonylation is achieved by reacting the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine. This leads to the formation of stable sulfonamides, which are common pharmacophores in many drug molecules due to their ability to act as hydrogen bond donors and acceptors.

Table 1: Examples of Acylation and Sulfonylation Reactions
ReactantReagentProduct
This compoundAcetyl ChlorideN-(5-iodo-3-(hydroxymethyl)pyridin-4-yl)acetamide
This compoundBenzenesulfonyl ChlorideN-(5-iodo-3-(hydroxymethyl)pyridin-4-yl)benzenesulfonamide

Alkylation and Reductive Amination

The introduction of alkyl groups to the amino moiety can be accomplished through direct alkylation or, more commonly, via reductive amination.

Direct Alkylation with alkyl halides can be challenging due to the potential for over-alkylation, leading to mixtures of secondary and tertiary amines. However, under carefully controlled conditions, mono-alkylation can be achieved.

Reductive Amination provides a more controlled and efficient method for preparing secondary and tertiary amines. This two-step, one-pot process involves the initial reaction of the amino group with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) masterorganicchemistry.com. The choice of reducing agent is often dictated by the reactivity of the carbonyl compound and the pH of the reaction medium masterorganicchemistry.com. This method is highly versatile, allowing for the introduction of a wide variety of alkyl and aryl substituents.

Urea and Thiourea Formation

The amino group of this compound can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These functional groups are prevalent in many biologically active compounds due to their ability to participate in hydrogen bonding interactions with biological targets.

The reaction typically proceeds by the nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate or isothiocyanate. This transformation is generally high-yielding and occurs under mild conditions. The resulting ureas and thioureas can serve as precursors for the synthesis of more complex heterocyclic systems.

Modifications of the Hydroxyl Group in this compound

The primary hydroxyl group of the methanol (B129727) moiety at the 3-position offers another site for chemical modification, further enhancing the synthetic utility of this intermediate.

Etherification and Esterification

Etherification of the hydroxyl group can be achieved through various methods, most commonly the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. This allows for the introduction of a diverse range of alkyl or aryl groups, thereby modifying the lipophilicity and steric profile of the molecule.

Esterification involves the reaction of the hydroxyl group with carboxylic acids, acid chlorides, or anhydrides to form esters. This transformation is often catalyzed by an acid or a coupling agent. Esterification is a common strategy in prodrug design, where a biologically active molecule is masked with an ester group that can be cleaved in vivo to release the active drug.

Table 2: Examples of Hydroxyl Group Modifications
ReactantReagentReaction TypeProduct
This compoundMethyl Iodide / NaHEtherification4-Amino-5-iodo-3-(methoxymethyl)pyridine
This compoundAcetic Anhydride / PyridineEsterification(4-Amino-5-iodopyridin-3-yl)methyl acetate

Oxidation Reactions of the Methanol Moiety

The primary alcohol of the methanol group can be oxidized to the corresponding aldehyde or carboxylic acid, providing further opportunities for synthetic elaboration.

Oxidation to the Aldehyde can be achieved using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). The resulting aldehyde is a valuable intermediate for various carbon-carbon bond-forming reactions, including Wittig reactions, aldol condensations, and reductive aminations.

Oxidation to the Carboxylic Acid requires stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The resulting carboxylic acid can be converted into a variety of derivatives, including esters, amides, and acid halides, further expanding the synthetic possibilities.

The strategic application of these derivatization reactions on this compound allows for the systematic modification of its structure, enabling the synthesis of a diverse library of compounds for various applications in chemical and pharmaceutical research.

Conversion of Hydroxyl to Other Leaving Groups in this compound

The hydroxyl group of this compound is a primary alcohol and can be readily converted into a better leaving group to facilitate subsequent nucleophilic substitution reactions. This transformation is a key step in many synthetic routes, enabling the introduction of a wide array of functionalities at the 3-position's methyl group.

Standard procedures for this conversion involve the formation of sulfonate esters, such as tosylates (OTs) and mesylates (OMs). These reactions are typically carried out by treating the alcohol with the corresponding sulfonyl chloride (tosyl chloride or mesyl chloride) in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid generated during the reaction. A significant advantage of these methods is that they proceed with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the reaction.

ReagentBaseSolventTypical ConditionsProduct
p-Toluenesulfonyl chloride (TsCl)PyridineDichloromethane (DCM)0 °C to room temperature(4-Amino-5-iodopyridin-3-yl)methyl tosylate
Methanesulfonyl chloride (MsCl)Triethylamine (TEA)Dichloromethane (DCM)0 °C to room temperature(4-Amino-5-iodopyridin-3-yl)methyl mesylate

It is noteworthy that in some cases, particularly with benzylic and pyridylic alcohols, treatment with tosyl chloride can lead to the formation of the corresponding chloride as a side product. This occurs via the in situ formation of an intermediate tosylate, which is then displaced by the chloride ion generated from the tosyl chloride.

Alternatively, the hydroxyl group can be directly converted to a halide, such as a bromide or chloride, using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). These reactions typically proceed via an Sₙ2 mechanism for primary alcohols, resulting in the inversion of stereochemistry if the carbon were chiral.

Transformations Involving the Iodo Substituent of this compound

The iodo substituent at the 5-position of the pyridine ring is a versatile handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions. The high reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions makes it a prime site for modification.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. This compound is an excellent substrate for these transformations due to the presence of the highly reactive iodo group.

Suzuki Coupling: This reaction involves the coupling of the iodopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a widely used method for the formation of biaryl structures. For instance, reacting this compound with an arylboronic acid would yield a 4-amino-5-arylpyridin-3-yl)methanol derivative.

Sonogashira Coupling: This reaction couples the iodopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. This method is highly efficient for the synthesis of aryl alkynes. The Sonogashira coupling of this compound would introduce an alkynyl substituent at the 5-position. Studies on the Sonogashira coupling of 2-amino-3-bromopyridines have shown that these reactions can proceed in moderate to excellent yields mdpi.com.

Heck Reaction: The Heck reaction involves the coupling of the iodopyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This allows for the introduction of vinyl groups at the 5-position of the pyridine ring.

ReactionCoupling PartnerCatalyst SystemBaseTypical Product
SuzukiArylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃, K₂CO₃, or Cs₂CO₃5-Aryl-(4-aminopyridin-3-yl)methanol
SonogashiraTerminal alkynePd(PPh₃)₄ / CuITriethylamine or Diisopropylamine5-Alkynyl-(4-aminopyridin-3-yl)methanol
HeckAlkenePd(OAc)₂ / PPh₃Triethylamine or K₂CO₃5-Alkenyl-(4-aminopyridin-3-yl)methanol

The iodo group can be replaced by other halogens or a hydrogen atom, providing access to a different set of synthetic intermediates.

Halogen Exchange: While less common than cross-coupling reactions, the iodo group can potentially be exchanged for a bromine or chlorine atom through reactions with appropriate halide sources, often mediated by a transition metal catalyst. Another approach is through a diazotization-halogenation sequence if the amino group were to be transformed first.

Reduction (Deiodination): The iodo group can be removed and replaced with a hydrogen atom through various reduction methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate) is a common method for the dehalogenation of aryl halides. Reductive deiodination can also be achieved using reducing agents like samarium diiodide, although this reagent can also reduce the pyridine ring itself under certain conditions.

Beyond cross-coupling reactions, the iodo group can be transformed into other functional groups through several synthetic strategies.

Lithium-Halogen Exchange: Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a lithium-halogen exchange. This generates a highly reactive 5-lithiated pyridine intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups, including aldehydes (from DMF), carboxylic acids (from CO₂), and alkyl or silyl groups (from the corresponding halides).

Grignard Reagent Formation: The iodo group can be converted into a Grignard reagent by reacting with magnesium metal. The resulting organomagnesium compound can then react with various electrophiles in a similar manner to the organolithium species.

Nucleophilic Aromatic Substitution: While nucleophilic aromatic substitution (SₙAr) is generally more facile with electron-withdrawing groups on the ring, under certain conditions, the iodo group can be displaced by strong nucleophiles. Microwave-assisted nucleophilic substitution reactions of halopyridines with various nucleophiles have been shown to be efficient.

Application of this compound in the Synthesis of Complex Organic Molecules

The multi-functional nature of this compound makes it a valuable precursor for the synthesis of complex heterocyclic systems, particularly fused pyridine derivatives. These scaffolds are of significant interest in medicinal chemistry.

For example, the amino and hydroxymethyl groups can be used to construct a new ring fused to the pyridine core. After conversion of the hydroxyl group to a suitable leaving group, intramolecular cyclization with the amino group or a derivative thereof can lead to the formation of pyrido-fused heterocycles. The iodo group can be retained for later-stage functionalization or can be incorporated into the fused ring system.

Substituted pyridines are key components in a vast number of pharmaceuticals and agrochemicals. The ability to introduce diverse substituents at the 3-, 4-, and 5-positions of the pyridine ring through the selective manipulation of the functional groups of this compound highlights its importance as a versatile synthetic intermediate. For instance, polysubstituted pyridines are often synthesized through a series of cross-coupling reactions, where the differential reactivity of various halogen substituents is exploited to achieve chemoselectivity.

Scaffold for Heterocyclic Systems Synthesis utilizing this compound

The strategic positioning of reactive functional groups on the pyridine ring of this compound makes it an ideal starting material for the synthesis of a diverse array of fused heterocyclic systems. The presence of the iodo group at the 5-position and the amino group at the 4-position allows for a range of cyclization strategies, particularly through transition-metal-catalyzed cross-coupling reactions.

One of the prominent applications of this intermediate is in the synthesis of pyrrolo[2,3-b]pyridines, a class of compounds recognized for their biological activities, including their role as kinase inhibitors. The synthetic approach often involves an initial Sonogashira coupling of the iodo-substituent with a terminal alkyne. This is typically followed by a cyclization reaction, where the amino group attacks the newly introduced alkyne moiety, leading to the formation of the fused pyrrole ring. The hydroxymethyl group at the 3-position can be either protected during these transformations or utilized in subsequent functionalization steps.

Similarly, this intermediate serves as a precursor for the synthesis of furo[3,2-b]pyridines and thieno[3,2-b]pyridines. These syntheses also frequently commence with a palladium-catalyzed cross-coupling reaction at the iodo-position, followed by an intramolecular cyclization involving the adjacent amino or a derivatized hydroxymethyl group. The choice of coupling partner and cyclization conditions dictates the nature of the resulting heterocyclic system.

The following table summarizes representative heterocyclic systems synthesized from this compound and the key synthetic strategies employed:

Heterocyclic SystemKey Synthetic Strategy
Pyrrolo[2,3-b]pyridinesSonogashira coupling followed by intramolecular aminocyclization
Furo[3,2-b]pyridinesPalladium-catalyzed coupling and subsequent intramolecular O-cyclization
Thieno[3,2-b]pyridinesPalladium-catalyzed coupling followed by intramolecular S-cyclization
Pyrido[4,3-d]pyrimidinesCyclocondensation reactions involving the amino group

These examples underscore the utility of this compound as a versatile scaffold, enabling the efficient construction of diverse and medicinally relevant heterocyclic cores.

Precursor for Advanced Building Blocks and Probes derived from this compound

Beyond its role in the direct synthesis of fused heterocycles, this compound is a valuable precursor for the creation of more complex and advanced building blocks for drug discovery and molecular probes for chemical biology.

The iodo-substituent is particularly amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a vast array of carbon-based substituents, such as aryl, heteroaryl, and alkyl groups, at the 5-position of the pyridine ring. This capability is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates.

Furthermore, the amino and hydroxymethyl groups can be readily modified to introduce different functionalities. For instance, the amino group can be acylated, alkylated, or converted into other nitrogen-containing functional groups. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to a variety of other functionalities, providing additional points for diversification.

The presence of the iodine atom also makes this compound and its derivatives suitable precursors for the synthesis of radiolabeled probes for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. The introduction of a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) can be achieved through isotopic exchange reactions, providing valuable tools for in vivo imaging and pharmacokinetic studies of drug candidates.

The following table illustrates the transformation of this compound into various advanced building blocks:

TransformationReagents and ConditionsResulting Building Block
Suzuki CouplingArylboronic acid, Pd catalyst, base(4-Amino-5-arylpyridin-3-yl)methanol
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base(4-Amino-5-alkynylpyridin-3-yl)methanol
OxidationMnO₂, DCM4-Amino-5-iodopyridine-3-carbaldehyde
N-AcylationAcyl chloride, baseN-(5-Iodo-3-(hydroxymethyl)pyridin-4-yl)acetamide

These examples highlight the versatility of this compound as a starting material for generating a library of structurally diverse and functionally rich building blocks.

Role of this compound in the Development of New Chemical Entities

The structural features of this compound make it a highly sought-after intermediate in the development of new chemical entities (NCEs), particularly in the area of kinase inhibitors. Many kinase inhibitors possess a heterocyclic core that interacts with the hinge region of the kinase active site, and the pyridine scaffold of this intermediate is well-suited for this purpose.

For instance, this compound has been utilized as a key building block in the synthesis of inhibitors for Janus kinases (JAKs), a family of tyrosine kinases that play a critical role in cytokine signaling pathways. The general synthetic strategy involves the elaboration of the pyridine core of this compound to construct a larger heterocyclic system that can effectively bind to the ATP-binding site of the target kinase.

The development of these NCEs often involves a multi-step synthetic sequence where each of the functional groups on the starting material is strategically manipulated. For example, the iodo group might first be subjected to a Suzuki or Sonogashira coupling to introduce a key recognition motif. The amino group could then be involved in a cyclization reaction to form a fused ring system, and the hydroxymethyl group could be modified to enhance solubility or to introduce a point of attachment for other molecular fragments.

The following table provides a generalized overview of the role of this compound in the synthesis of a hypothetical kinase inhibitor:

Synthetic StepTransformationPurpose
1. Cross-CouplingSuzuki or Sonogashira reaction at the iodo-positionIntroduction of a key binding element for the kinase active site
2. CyclizationIntramolecular reaction involving the amino groupFormation of a fused heterocyclic core (e.g., pyrrolo[2,3-b]pyridine)
3. FunctionalizationModification of the hydroxymethyl groupImprovement of pharmacokinetic properties (e.g., solubility, metabolic stability)
4. Final ElaborationFurther derivatization of the heterocyclic coreOptimization of potency and selectivity

This systematic approach, starting from a versatile intermediate like this compound, allows for the efficient exploration of chemical space and the rational design of novel and potent therapeutic agents.

Molecular Design Principles and Structure Activity Relationship Sar Insights Involving 4 Amino 5 Iodopyridin 3 Yl Methanol Derivatives

Conformational Analysis of (4-Amino-5-iodopyridin-3-yl)methanol and its Derivatives

Conformational analysis investigates the spatial arrangement of atoms in a molecule, which can significantly influence its interaction with biological targets. For this compound, the primary source of conformational flexibility arises from the rotation around the single bond connecting the hydroxymethyl group (-CH₂OH) to the pyridine (B92270) ring.

The orientation of the hydroxymethyl group relative to the plane of the pyridine ring can be described by the dihedral angle. Different conformers, or rotational isomers, will have varying energy levels. The most stable conformation is typically one that minimizes steric hindrance between the hydroxymethyl group and the adjacent substituents—the amino group at position 4 and the iodine atom at position 5.

Impact of Substituent Modifications on Molecular Properties of this compound Analogs

Structure-Activity Relationship (SAR) studies explore how modifying substituents on a core scaffold affects the molecule's activity. For this compound, the amino, iodo, and hydroxymethyl groups are primary targets for modification.

The Amino Group (-NH₂): This group is a hydrogen bond donor and can be protonated, influencing the molecule's solubility and charge at physiological pH. Replacing the primary amine with secondary or tertiary amines, or converting it to an amide, would alter its hydrogen bonding capability and basicity. SAR studies on other amino-dicyanopyridines have shown that such modifications can significantly affect binding affinities at biological receptors. nih.gov

The Iodo Group (-I): As the largest and most polarizable halogen, iodine can participate in potent halogen bonding. nih.gov Replacing it with other halogens (Br, Cl, F) would systematically alter the strength of these interactions, with the effect generally decreasing in the order I > Br > Cl > F. nih.gov The electron-withdrawing nature of halogens also influences the electronic properties of the pyridine ring.

The Hydroxymethyl Group (-CH₂OH): This group acts as both a hydrogen bond donor and acceptor. It can be modified to alter polarity and steric bulk. For example, converting it to an ether (-CH₂OR) or an ester (-CH₂OCOR) would change its hydrogen bonding profile and lipophilicity.

Studies on other heterocyclic compounds have demonstrated that electron-donating groups (like -NH₂) and electron-withdrawing groups (like halogens) have a profound impact on molecular properties. nih.govnih.gov The balance of these effects in derivatives of this compound would be critical in modulating their function. For example, the introduction of electron-withdrawing groups on the pyridine ring generally lowers the basicity (pKa) of the ring nitrogen. nih.gov

Hydrogen Bonding Networks in Derivatives of this compound

Hydrogen bonds are crucial directional interactions that govern molecular recognition, crystal packing, and solubility. The this compound scaffold possesses multiple sites for hydrogen bonding:

Donors: The amino group (-NH₂) and the hydroxyl group (-OH) of the hydroxymethyl substituent.

Acceptors: The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group.

These functional groups can engage in both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. For example, an intramolecular hydrogen bond could form between the hydroxyl proton and the nitrogen of the adjacent amino group, which would restrict the conformation of the hydroxymethyl side chain.

Intermolecularly, these derivatives can form extensive networks. The amino group can donate hydrogen bonds to the pyridine nitrogen of a neighboring molecule, forming chains or dimers. nih.gov The hydroxymethyl group can simultaneously donate a hydrogen bond from its -OH and accept one at its oxygen atom, potentially linking multiple molecules together. Studies on aminopyridine derivatives in methanol (B129727) have shown that intermolecular hydrogen bonds are strengthened in the electronically excited state. nih.gov The specific patterns of these networks are fundamental to the solid-state structure of these compounds and their interactions with solvents and biological macromolecules. capes.gov.brresearchgate.net

Halogen Bonding Interactions Exhibited by the Iodo Moiety of this compound Derivatives

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. acs.org

The iodine atom in this compound and its derivatives is a potent halogen bond donor. The strength of this interaction is influenced by both the halogen itself (iodine forms the strongest halogen bonds among halogens) and the electronic environment of the pyridine ring. nih.gov Electron-withdrawing groups on the ring can enhance the positive character of the σ-hole, strengthening the halogen bond.

In the context of its derivatives, the iodine atom can form halogen bonds with various acceptors, including:

The nitrogen atom of another pyridine ring.

The oxygen atom of a hydroxyl or carbonyl group.

Anionic species like chloride or bromide ions.

Studies on iodopyridinium cations have shown they form remarkably consistent and strong halogen bonds. nih.gov Research on 4-aminopyridine's reactivity with halogens also highlights the formation of extended 3D networks supported by both halogen and hydrogen bonding. researchgate.net This dual capability for forming strong, directional interactions makes the iodo-aminopyridine scaffold a powerful tool in crystal engineering and the design of molecules that bind to specific biological targets. acs.org

Table 1: Comparison of Halogen Bond Donor Strength
Halogen (X)Relative Donor StrengthKey Feature
Iodo (I)StrongestLarge, highly polarizable with a significant σ-hole
Bromo (Br)IntermediateModerately polarizable
Chloro (Cl)WeakLess polarizable, smaller σ-hole
Fluoro (F)Very Weak / NegligibleHigh electronegativity, lacks a positive σ-hole

Computational Chemistry Approaches for Investigating this compound Derivatives

Computational chemistry provides powerful tools for predicting and understanding the properties of molecules, complementing experimental research. For derivatives of this compound, computational methods can be used to investigate conformational preferences, electronic properties, and intermolecular interactions. researchgate.netnih.gov These studies can guide the synthesis of new analogs by predicting which modifications are most likely to produce desired characteristics. rsc.org

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov For derivatives of this compound, DFT calculations can provide deep insights into how different substituents affect the molecule's properties. rsc.org

Key parameters that can be calculated using DFT include:

Electron Density Distribution: This reveals how electrons are distributed across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The presence of the electron-donating amino group and the electron-withdrawing iodo group creates a complex electronic landscape on the pyridine ring. rsc.org

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting regions prone to electrophilic or nucleophilic attack. This is particularly useful for visualizing the positive σ-hole on the iodine atom, which is responsible for halogen bonding. nih.gov

DFT studies on related aminopyridine systems have successfully correlated these calculated parameters with experimental observations, such as vibrational spectra and reactivity. researchgate.netresearchgate.net For example, calculations can predict how substituting the amino or iodo groups would alter the HOMO-LUMO gap, thereby influencing the molecule's electronic and potential biological properties.

Table 2: Illustrative DFT-Calculated Properties for Substituted Pyridines (Conceptual Data)
Substituent (at C4)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Effect
-H (Pyridine)-6.8-0.56.3Baseline
-NH₂ (Electron Donating)-5.9-0.35.6Increases reactivity (smaller gap)
-NO₂ (Electron Withdrawing)-7.5-2.05.5Increases electrophilicity

Molecular Dynamics Simulations for Conformational Space Exploration of this compound

To understand the dynamic behavior and accessible conformations of this compound, molecular dynamics (MD) simulations are a powerful tool. These simulations model the movement of atoms and molecules over time, providing insights into the conformational preferences that can influence biological activity and reactivity.

Table 1: Key Torsional Angles in this compound

Torsional AngleAtoms InvolvedDescription
τ1N1-C2-C3-CαRotation of the hydroxymethyl group relative to the pyridine ring.
τ2C2-C3-Cα-ORotation of the hydroxyl group.
τ3C3-C4-N-HRotation of the amino group.

MD simulations would likely reveal a landscape of low-energy conformations. The interplay between the steric bulk of the iodine atom at the C5 position and the hydrogen-bonding capabilities of the amino and hydroxymethyl groups would significantly influence this landscape. Intramolecular hydrogen bonding between the amino group and the nitrogen of the pyridine ring, or between the hydroxymethyl group and the amino group, could lead to more compact and rigid conformations. Conversely, solvent interactions in an aqueous environment would compete with these intramolecular interactions, potentially favoring more extended conformations.

The results of such simulations can be visualized through Ramachandran-like plots for the key torsional angles, illustrating the most populated conformational states. This information is crucial for understanding how the molecule might present itself to a biological target.

Prediction of Reactivity and Selectivity in Modifications of this compound

Computational chemistry provides powerful tools to predict the reactivity and selectivity of a molecule, guiding its synthetic modification. For this compound, understanding the electronic properties of the pyridine ring and its substituents is paramount for predicting how it will behave in chemical reactions.

Frontier Molecular Orbital (FMO) Theory:

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack.

For this compound, the electron-donating amino group and, to a lesser extent, the hydroxymethyl group, would be expected to raise the energy of the HOMO and increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to the amino group. The iodine atom, being electronegative, would have an electron-withdrawing inductive effect but could also participate in halogen bonding.

Electrostatic Potential (ESP) Maps:

An ESP map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or orange) are indicative of electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In the case of this compound, the ESP map would likely show a high negative potential around the nitrogen atom of the pyridine ring and the oxygen of the hydroxymethyl group, making them likely sites for protonation or coordination to metal ions. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, making them potential hydrogen bond donors.

Table 2: Predicted Reactivity of Functional Groups in this compound

Functional GroupPredicted ReactivityPotential Modifications
4-Amino GroupNucleophilicAcylation, Alkylation, Diazotization
3-Hydroxymethyl GroupNucleophilicEsterification, Etherification
Pyridine RingNucleophilic Aromatic Substitution (activated by amino group)Halogenation, Nitration (at positions ortho/para to the amino group)
5-Iodo GroupSusceptible to metal-catalyzed cross-coupling reactionsSuzuki, Sonogashira, Heck, Buchwald-Hartwig couplings

The presence of the iodine atom is particularly significant for synthetic modifications. It serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyridine core, a key strategy in structure-activity relationship studies. For instance, replacing the iodine with different aryl or alkyl groups could profoundly impact the molecule's steric and electronic properties, and consequently its biological activity.

Advanced Analytical Techniques in the Research and Characterization of 4 Amino 5 Iodopyridin 3 Yl Methanol

Spectroscopic Methods for Structural Elucidation of (4-Amino-5-iodopyridin-3-yl)methanol and its Synthetic Intermediates

Spectroscopic techniques are paramount in confirming the identity and structure of this compound. These methods provide detailed information about the molecular framework, connectivity of atoms, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F if derivatized)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the expected signals would include two distinct aromatic protons on the pyridine (B92270) ring, a singlet for the methylene (B1212753) protons of the methanol (B129727) group, a broad singlet for the amino group protons, and a signal for the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents (amino, iodo, and hydroxymethyl groups).

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the pyridine ring carbons are particularly informative, with the carbon atom bonded to the iodine showing a characteristically lower chemical shift.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to lower natural abundance and sensitivity, can provide valuable information about the electronic environment of the nitrogen atoms in the pyridine ring and the amino group.

¹⁹F NMR Spectroscopy: If the compound is derivatized with a fluorine-containing reagent, ¹⁹F NMR can be a highly sensitive technique for characterization.

Expected NMR Data for this compound

Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
¹H8.0 - 8.5SingletAromatic proton (H-2 or H-6)
¹H7.5 - 8.0SingletAromatic proton (H-2 or H-6)
¹H4.5 - 5.0SingletCH₂OH
¹H4.0 - 6.0Broad SingletNH₂
¹H3.0 - 5.0Broad SingletOH
¹³C150 - 160SingletC-4 (bearing NH₂)
¹³C145 - 155SingletAromatic CH
¹³C140 - 150SingletAromatic CH
¹³C130 - 140SingletC-3 (bearing CH₂OH)
¹³C80 - 90SingletC-5 (bearing I)
¹³C60 - 70SingletCH₂OH

Mass Spectrometry (MS) Techniques (HRMS, fragmentation pathways)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This is crucial for confirming the identity of the synthesized compound.

Fragmentation Pathways: Electron impact (EI) or electrospray ionization (ESI) can be used to induce fragmentation of the parent molecule. The resulting fragmentation pattern is a unique fingerprint of the compound's structure. For this compound, likely fragmentation pathways would involve the loss of the iodine atom, the hydroxymethyl group, or ammonia (B1221849) from the amino group.

Expected Fragmentation Pattern for this compound

Fragment Ion (m/z) Proposed Structure/Loss
[M]+Molecular Ion
[M - I]+Loss of Iodine radical
[M - CH₂OH]+Loss of hydroxymethyl radical
[M - NH₂]+Loss of amino radical
[M - H₂O]+Loss of water

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which is directly related to the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule. The spectrum shows characteristic absorption bands for different functional groups. For this compound, key absorptions would include N-H stretching vibrations for the amino group, O-H stretching for the hydroxyl group, C-H stretching for the aromatic and methylene groups, and C=C and C=N stretching vibrations for the pyridine ring.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric Stretching3300 - 3500
Hydroxyl (O-H)Stretching3200 - 3600 (broad)
Aromatic C-HStretching3000 - 3100
Methylene (C-H)Stretching2850 - 2960
Pyridine Ring (C=C, C=N)Stretching1550 - 1650
Amino (N-H)Scissoring1600 - 1650
C-OStretching1000 - 1260
C-IStretching500 - 600

Chromatographic Separation and Purity Assessment of this compound

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. sielc.com

Analytical HPLC: Analytical HPLC is used to determine the purity of a sample of this compound. By using a suitable stationary phase (e.g., C18) and mobile phase (e.g., a mixture of water and acetonitrile (B52724) with a buffer), the compound can be separated from any impurities. The purity is determined by the relative area of the peak corresponding to the target compound.

Preparative HPLC: Preparative HPLC is used to purify larger quantities of the compound. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to handle larger sample loads.

Typical HPLC Parameters for Analysis of Aminopyridine Derivatives cmes.orgsielc.com

Parameter Condition
Column Reversed-phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Gradient elution, e.g., 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, derivatization is necessary prior to GC-MS analysis.

Derivatization: The active hydrogens on the amino and hydroxyl groups can be replaced with nonpolar groups, such as trimethylsilyl (B98337) (TMS) groups, through a process called silylation. nih.govsigmaaldrich.com This increases the volatility and thermal stability of the compound, making it suitable for GC analysis. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.com

Analysis: The derivatized compound is then injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification based on their mass spectra.

Typical GC-MS Parameters for Analysis of Silylated Amines nih.gov

Parameter Condition
Derivatization Reagent BSTFA with 1% TMCS or MSTFA
Reaction Conditions 70 °C for 30 minutes
GC Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Initial temp 100 °C, ramp to 280 °C at 10 °C/min
MS Ionization Electron Impact (EI) at 70 eV

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the solid-state structure of crystalline materials. It provides precise information on the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and torsional angles. nih.gov While a specific crystal structure for this compound is not available in the public domain, the analysis of its derivatives or structurally related substituted pyridines allows for a detailed prediction of its molecular geometry and intermolecular interactions. nih.govgrowingscience.com

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be generated, from which the atomic positions are determined. mdpi.com

For a derivative of this compound, X-ray analysis would reveal key structural features:

Molecular Conformation: The precise orientation of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups relative to the pyridine ring.

Bond Parameters: Accurate measurements of C-C, C-N, C-I, C-O, N-H, and O-H bond lengths and the angles between them.

Intermolecular Interactions: The crystal packing is dictated by non-covalent interactions. For this molecule, strong N-H···N or N-H···O hydrogen bonds involving the amino and hydroxyl groups are expected to be significant drivers of the supramolecular structure. nih.gov Halogen bonding, an interaction involving the iodine atom, may also play a role in the crystal packing.

Planarity: Confirmation of the planarity of the pyridine ring.

Table 2: Representative Crystallographic Data for a Hypothetical Substituted Pyridine Derivative
ParameterValueDescription
Chemical FormulaC₆H₇IN₂OThe elemental composition of the molecule.
Crystal SystemMonoclinicA crystal system described by three unequal axes with one non-orthogonal intersection. growingscience.com
Space GroupP2₁/cDescribes the symmetry elements of the unit cell. growingscience.com
a, b, c (Å)a = 8.5, b = 12.1, c = 9.2The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105.5, γ = 90The angles of the unit cell.
Volume (ų)915.4The volume of a single unit cell.
Z4The number of molecules in the unit cell.
Key Bond Length (C-I)~2.10 ÅTypical length for an iodine atom bonded to an aromatic carbon.
Hydrogen Bond (N-H···N)~2.95 ÅDistance between donor and acceptor atoms in a hydrogen bond. nih.gov

Elemental Analysis and Thermogravimetric Analysis (TGA) for Research-Grade this compound

Elemental analysis and Thermogravimetric Analysis (TGA) are fundamental techniques used to confirm the identity, purity, and thermal stability of research-grade chemical compounds.

Elemental Analysis Elemental analysis is a destructive technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared against the theoretical values calculated from the molecular formula, C₆H₇IN₂O. Close correlation between the found and calculated values provides strong evidence of the compound's elemental composition and purity. For a high-purity, research-grade sample, the experimental values are typically expected to be within ±0.4% of the theoretical values.

Table 3: Elemental Analysis Data for C₆H₇IN₂O (MW: 250.05 g/mol)
ElementTheoretical Mass %Experimental Mass % (Hypothetical)Difference %
Carbon (C)28.82%28.75%-0.07%
Hydrogen (H)2.82%2.85%+0.03%
Nitrogen (N)11.20%11.16%-0.04%

Thermogravimetric Analysis (TGA) Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability of a compound. A TGA curve plots the percentage of initial mass remaining against temperature. For a stable, non-hydrated, and solvent-free small molecule like this compound, the TGA curve would be expected to show a flat baseline at 100% mass until the onset of thermal decomposition. The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability.

Table 4: Representative TGA Data for Research-Grade this compound
ParameterObservation (Hypothetical)Interpretation
Temperature Range25°C to 500°CThe range over which the sample was heated.
Initial Mass Loss (25°C - 150°C)< 0.5%Indicates the absence of volatile impurities like water or residual solvents.
Decomposition Onset (Tonset)~210°CThe temperature at which thermal decomposition and significant mass loss begin.
Major Mass Loss Event210°C - 350°CThe primary temperature range for the decomposition of the molecular structure.
Residual Mass at 500°C< 5%The amount of non-volatile residue remaining after heating.

Future Directions and Emerging Research Avenues for 4 Amino 5 Iodopyridin 3 Yl Methanol

Exploration of Novel Synthetic Pathways to (4-Amino-5-iodopyridin-3-yl)methanol

While the synthesis of substituted aminopyridines is established, the development of more efficient, scalable, and sustainable routes to this compound remains a key area for future research. Current strategies often involve multi-step processes that may suffer from limitations in yield and functional group tolerance. Future investigations could focus on several promising approaches:

Directed Ortho-Metalation and Iodination: A potential route could be analogous to the synthesis of 3-Amino-4-iodopyridine, which involves protection of the amino group, followed by a directed ortho-metalation and subsequent iodination. guidechem.com This strategy would require careful optimization of the protecting group and reaction conditions to achieve high regioselectivity.

Late-Stage C-H Functionalization: Advances in transition-metal-catalyzed C-H activation could provide a more direct route to introduce the iodine and hydroxymethyl groups onto a pre-existing aminopyridine core. This would significantly shorten the synthetic sequence and allow for greater molecular diversity.

Flow Chemistry Approaches: The use of continuous flow reactors could offer improved control over reaction parameters, enhance safety for potentially hazardous reactions, and facilitate scalability. Developing a flow-based synthesis would be a significant step towards the industrial applicability of this compound.

Enzymatic and Biocatalytic Methods: Exploring enzymatic transformations for the synthesis of this compound could lead to highly selective and environmentally benign processes.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthesis StrategyPotential AdvantagesKey Challenges
Directed Ortho-MetalationEstablished methodology for related compounds.Requires protection/deprotection steps; regioselectivity control.
Late-Stage C-H FunctionalizationAtom- and step-economical.Catalyst development; achieving high regioselectivity.
Flow ChemistryEnhanced safety, scalability, and control.Initial setup costs; optimization of flow parameters.
BiocatalysisHigh selectivity; environmentally friendly.Enzyme discovery and engineering; substrate scope.

Expansion of this compound as a Versatile Synthetic Scaffold in Diverse Chemical Fields

The trifunctional nature of this compound makes it an exceptionally versatile scaffold for the synthesis of complex molecules in various chemical fields, particularly in medicinal chemistry and materials science. nih.govresearchgate.netfrontiersin.orgnih.gov The presence of an iodine atom is particularly advantageous, serving as a handle for a wide range of palladium-catalyzed cross-coupling reactions. researchgate.netwikipedia.orgnih.govyoutube.commdpi.com

Future research should focus on systematically exploring the reactivity of each functional group to build diverse molecular libraries. Key areas for expansion include:

Medicinal Chemistry: The pyridine (B92270) scaffold is a common motif in many approved drugs. nih.gov this compound can serve as a starting point for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and antibacterial agents. The amino and hydroxymethyl groups can be readily functionalized to introduce pharmacophoric features, while the iodine atom allows for the introduction of various aryl and heteroaryl groups via cross-coupling reactions.

Materials Science: The rigid pyridine core and the potential for extensive functionalization make this compound an attractive building block for novel organic materials. Derivatives could be explored for applications in organic light-emitting diodes (OLEDs), sensors, and as ligands for metal-organic frameworks (MOFs).

Agrochemicals: Pyridine derivatives are also prevalent in agrochemicals. grandviewresearch.comglobenewswire.com The scaffold could be used to develop new herbicides, fungicides, and insecticides with novel modes of action.

Advanced Mechanistic Investigations into the Molecular Recognition of this compound Derivatives

A deeper understanding of how derivatives of this compound interact with biological targets is crucial for rational drug design. Future research should employ a combination of experimental and computational techniques to elucidate the molecular recognition patterns of these compounds.

Structural Biology: Co-crystallization of active derivatives with their target proteins will provide detailed insights into the binding modes and key intermolecular interactions.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict binding affinities, identify key binding site residues, and guide the design of more potent and selective analogs. nih.govresearchgate.netmdpi.comscirp.org

Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding kinetics and thermodynamics of ligand-receptor interactions.

Development of this compound Analogs for Chemical Probe Applications

Chemical probes are essential tools for studying biological processes in their native environment. The modifiable nature of this compound makes it an excellent starting point for the design and synthesis of novel chemical probes. rsc.orgnih.govresearchgate.net

Future efforts in this area should focus on incorporating various functionalities into the scaffold:

Affinity-Based Probes: Introduction of a reactive group, such as a photoaffinity label or a Michael acceptor, would allow for the covalent labeling of target proteins, facilitating their identification and characterization.

Fluorescent Probes: Conjugation of a fluorophore to the scaffold would enable the visualization of target localization and dynamics in living cells.

Biotinylated Probes: The attachment of a biotin (B1667282) tag would allow for the affinity purification of target proteins and their interacting partners.

Integration of this compound Chemistry with Automated Synthesis Platforms

The increasing complexity of drug discovery and materials science necessitates high-throughput synthesis and screening of compound libraries. Integrating the chemistry of this compound with automated synthesis platforms would significantly accelerate the discovery process. nih.govwhiterose.ac.ukresearchgate.netnih.govacs.org

Future research should aim to:

Develop robust and reliable reaction protocols for the functionalization of this compound that are amenable to automation.

Utilize robotic systems for the parallel synthesis of large libraries of derivatives.

Integrate automated synthesis with high-throughput screening assays to rapidly identify compounds with desired biological or material properties.

Research Gaps and Unexplored Potentials of this compound in Academic Discovery

Despite its potential, this compound remains a largely unexplored chemical entity. There are several key research gaps that need to be addressed to fully realize its potential:

Comprehensive Physicochemical Characterization: A thorough investigation of the compound's physicochemical properties, such as solubility, pKa, and lipophilicity, is essential for its application in drug discovery and materials science.

Exploration of Unconventional Reactivity: Beyond the standard functional group transformations, research into novel and unconventional reactivity of the scaffold could lead to the discovery of new synthetic methodologies and unexpected molecular architectures.

Application in Target-Agnostic Screening: Screening libraries of this compound derivatives in target-agnostic phenotypic screens could uncover novel biological activities and therapeutic applications.

Development of "Green" Chemistry Approaches: A focus on developing environmentally friendly synthetic methods, minimizing waste, and using renewable resources will be crucial for the sustainable utilization of this scaffold.

Concluding Remarks on the Research Landscape of 4 Amino 5 Iodopyridin 3 Yl Methanol

Synthesis of (4-Amino-5-iodopyridin-3-yl)methanol: Accomplishments and Challenges

The synthesis of polysubstituted pyridines, such as this compound, presents a considerable synthetic challenge due to the need for regioselective introduction of multiple, distinct functional groups onto the pyridine (B92270) core. acs.org While a definitive, optimized synthetic route for this specific molecule is not extensively documented in publicly available literature, its synthesis can be logically approached through multi-step sequences starting from simpler pyridine derivatives.

One plausible and commonly employed strategy involves the construction of the substituted pyridine ring followed by late-stage functionalization. The synthesis of the precursor, (4-aminopyridin-3-yl)methanol (B111802), is a critical first step. This can be achieved through various methods, including the reduction of a corresponding carboxylic acid or ester, such as 2-aminonicotinic acid or its ester derivatives, using reducing agents like lithium aluminum hydride. google.com

Subsequent regioselective iodination of (4-aminopyridin-3-yl)methanol at the C5 position is the key transformation to yield the target compound. The directing effects of the amino and hydroxymethyl groups are crucial in achieving the desired regioselectivity. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. The hydroxymethyl group is a weakly deactivating meta-director. Therefore, the position ortho to the amino group and meta to the hydroxymethyl group (C5) is electronically favored for electrophilic substitution.

Accomplishments in Pyridine Synthesis:

Modern synthetic methodologies have made significant strides in the construction of complex pyridine scaffolds. bcrcp.ac.inresearchgate.netmdpi.com These accomplishments, which are applicable to the synthesis of this compound, include:

Development of Novel Cyclization Strategies: Various multicomponent reactions and annulation strategies have been developed to construct the pyridine ring with a high degree of substitution. researchgate.netrsc.org

Advances in C-H Functionalization: Direct C-H activation and functionalization of the pyridine ring offer a more atom-economical approach to introduce substituents, potentially streamlining synthetic routes. nih.gov

Regioselective Halogenation Techniques: Significant progress has been made in the regioselective halogenation of pyridines, which is directly relevant to the introduction of the iodine atom at the C5 position. nih.govrsc.orgnih.gov

Anticipated Synthetic Challenges:

Despite these advancements, the synthesis of this compound is not without its challenges:

Regioselectivity Control: Achieving exclusive iodination at the C5 position without side reactions at other positions of the activated pyridine ring can be difficult. Careful selection of iodinating agents and reaction conditions is paramount.

Functional Group Compatibility: The presence of both an amino and a hydroxymethyl group requires the use of reagents and reaction conditions that are compatible with both functionalities to avoid undesired side reactions or the need for extensive protection-deprotection sequences.

Purification and Stability: The purification of highly functionalized and potentially polar molecules like the target compound can be challenging. Furthermore, the stability of iodinated aromatic compounds, particularly in the presence of light and air, needs to be considered.

A hypothetical, yet chemically sound, synthetic approach is outlined below:

StepReactionReagents and ConditionsKey Considerations
1Reduction of Carboxylic AcidStarting Material: 4-Aminopyridine-3-carboxylic acid. Reagents: Lithium aluminum hydride (LiAlH₄) or similar reducing agents in an ethereal solvent like THF.Careful control of stoichiometry and temperature to avoid over-reduction.
2Regioselective IodinationStarting Material: (4-Aminopyridin-3-yl)methanol. Reagents: N-Iodosuccinimide (NIS), iodine monochloride (ICl), or molecular iodine in the presence of an oxidizing agent.Optimization of solvent, temperature, and iodinating agent to maximize C5 selectivity and minimize side products.

Significance of this compound as a Chemical Building Block

The value of this compound as a chemical building block stems from the unique arrangement of its three functional groups, which allows for a diverse range of subsequent chemical transformations. This trifunctional scaffold serves as a versatile platform for the synthesis of more complex molecules with potential applications in various fields.

The key structural features contributing to its significance are:

The Amino Group (C4): This primary amine can participate in a wide array of reactions, including N-alkylation, N-acylation, and condensation reactions to form Schiff bases or heterocyclic rings. It also serves as a directing group in further electrophilic substitutions.

The Iodo Group (C5): The carbon-iodine bond is a versatile handle for cross-coupling reactions. It readily participates in palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, enabling the introduction of a wide variety of carbon and heteroatom substituents at this position. Iodinated pyridines are popular building blocks in organic and medicinal chemistry. nih.govmedium.com

The Hydroxymethyl Group (C3): This primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a gateway to a host of other functional groups. It can also be converted into a leaving group for nucleophilic substitution reactions or used in esterification and etherification reactions.

The combination of these three reactive sites in a specific geometric arrangement makes this compound a highly valuable intermediate for the construction of complex, polycyclic, and highly substituted molecular architectures.

Functional GroupPotential ReactionsResulting Structures
4-AminoN-Acylation, N-Alkylation, Diazotization, CondensationAmides, Secondary/Tertiary Amines, Azo Compounds, Imines
5-IodoSuzuki Coupling, Sonogashira Coupling, Heck Reaction, Buchwald-Hartwig AminationBiaryls, Alkynylpyridines, Alkenylpyridines, N-Arylpyridines
3-HydroxymethylOxidation, Esterification, Etherification, Conversion to HalideAldehydes, Carboxylic Acids, Esters, Ethers, Alkyl Halides

Future Prospects for this compound in Driving Chemical Innovation

The unique structural attributes of this compound position it as a promising scaffold for future innovations in several areas of chemistry.

Medicinal Chemistry:

The pyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs. nih.govelsevier.com The specific substitution pattern of this compound offers the potential to synthesize novel compounds with a range of biological activities. The amino group can act as a hydrogen bond donor and acceptor, the hydroxymethyl group can engage in hydrogen bonding, and the iodo group can be replaced with various pharmacophoric groups to modulate potency, selectivity, and pharmacokinetic properties. Future research could explore its use in the synthesis of inhibitors for various enzymes or ligands for receptors implicated in a wide range of diseases.

Materials Science:

The ability to undergo cross-coupling reactions at the C5 position and further functionalization at the amino and hydroxymethyl groups makes this compound an attractive building block for the synthesis of novel organic materials. Potential applications include the development of:

Organic Light-Emitting Diodes (OLEDs): Functionalized pyridines are known to be useful in the construction of emissive and charge-transporting materials.

Sensors: The pyridine nitrogen and the amino group can act as binding sites for metal ions or other analytes, making derivatives of this compound potential candidates for chemical sensors.

Functional Polymers: Incorporation of this trifunctional monomer into polymer chains could lead to materials with tailored electronic, optical, or recognition properties.

Agrochemicals:

Substituted pyridines are also prevalent in modern agrochemicals. The versatile functional handles of this compound could be utilized to create libraries of compounds for screening as potential herbicides, insecticides, or fungicides.

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepSolventTemperatureCatalystTime (h)Reference
CyclizationEthanolRefluxAmmonium acetate10–20
IodinationDMF50°CNIS*6–12
DeprotectionHCl/MeOHRT-2–4
*NIS: N-Iodosuccinimide

Advanced: How can contradictions in spectral data during structural characterization be resolved?

Methodological Answer:
Discrepancies in NMR, IR, or mass spectrometry data often arise from impurities, tautomerism, or crystal packing effects. To resolve these:

  • Cross-Validation : Use complementary techniques:
    • X-ray Crystallography : Definitive structural confirmation, as demonstrated for similar iodinated pyridines (e.g., single-crystal XRD with R factor < 0.05) .
    • 2D NMR : COSY and HSQC experiments clarify proton-proton correlations and carbon assignments .
  • Computational Validation : Compare experimental IR or NMR shifts with density functional theory (DFT)-calculated spectra .

Basic: What analytical techniques are essential for confirming the purity and structure of this compound?

Methodological Answer:

  • HPLC : Purity assessment using a C18 column (e.g., 90:10 water:acetonitrile, 0.1% TFA) with UV detection at 254 nm .
  • FTIR : Confirm functional groups (e.g., -NH₂ at ~3300 cm⁻¹, -OH at ~3400 cm⁻¹, C-I at ~500 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to assign aromatic protons (δ 7.5–8.5 ppm) and iodinated carbon environments .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ matching C₆H₈IN₂O (calc. 266.96 g/mol) .

Advanced: How do steric and electronic effects of the iodine substituent influence reactivity in further derivatization?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing iodine atom deactivates the pyridine ring, directing electrophilic substitution to the para position. This can hinder further functionalization unless using directing groups (e.g., boronic acids for Suzuki couplings) .
  • Steric Effects : The bulky iodine may reduce yields in coupling reactions (e.g., Buchwald-Hartwig amination). Mitigation strategies include:
    • Using palladium catalysts with bulky ligands (XPhos, SPhos).
    • Microwave-assisted synthesis to enhance reaction kinetics .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use DMF/ethanol (1:2 v/v) to exploit solubility differences between the product and byproducts .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5) gradients .
  • Acid-Base Extraction : Utilize the compound’s basic amino group for pH-selective partitioning .

Advanced: How can competing side reactions during iodination be mitigated?

Methodological Answer:
Common issues include poly-iodination or oxidation of the hydroxymethyl group. Solutions:

  • Controlled Stoichiometry : Use 1.1–1.3 equivalents of iodinating agent to limit over-reaction .
  • Protection of -CH₂OH : Acetylation with acetic anhydride before iodination prevents oxidation to carboxylic acid .
  • Low-Temperature Iodination : Conduct reactions at 0–5°C to reduce radical-mediated side pathways .

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